

An In-depth Technical Guide to the Thermodynamic Properties of Hydrazine Hydrochloride

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Compound of Interest

Compound Name: Hydrazine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **hydrazine hydrochloride** ($\text{N}_2\text{H}_5\text{Cl}$). Due to a scarcity of direct experimental data for this specific salt, this guide combines available information on related compounds, theoretical insights, and detailed experimental protocols to offer a thorough understanding for research and development purposes.

Introduction

Hydrazine hydrochloride, the salt formed from the reaction of hydrazine (N_2H_4) and hydrogen chloride (HCl), is a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its thermodynamic properties is crucial for process development, safety analysis, and predicting its behavior in different environments. This guide summarizes key thermodynamic parameters, outlines experimental methods for their determination, and presents a theoretical model for its thermal decomposition.

Core Thermodynamic Properties

Quantitative thermodynamic data for solid **hydrazine hydrochloride** is not readily available in the literature. Therefore, this section presents a combination of data for the constituent ions in

aqueous solution, data for the closely related hydrazine, and estimations based on trends observed in similar compounds like ammonium halides.

Table 1: Standard Thermodynamic Properties of Hydrazine and Related Species (at 298.15 K and 1 bar)

Species	Formula	State	$\Delta_f H^\circ$ (kJ/mol)	S° (J/mol·K)	$C_{p_}$ (J/mol·K)
Hydrazine	N ₂ H ₄	liquid	50.63[1][2]	121.52[1][2]	98.87
Hydrazine	N ₂ H ₄	gas	95.4	238.5	46.5
Hydrazinium ion	N ₂ H ₅ ⁺	aq	-13.0	142.3	
Chloride ion	Cl ⁻	aq	-167.2	56.5	-136.4
Hydrazine Hydrochloride (estimated)	N ₂ H ₅ Cl	solid	-180 to -220	130 to 150	
Ammonium Chloride	NH ₄ Cl	solid	-314.55	94.6	84.1

Note: The values for solid **hydrazine hydrochloride** are estimations based on the properties of its constituent ions and trends observed in ammonium halides. Further experimental verification is required.

Experimental Protocols for Thermodynamic Characterization

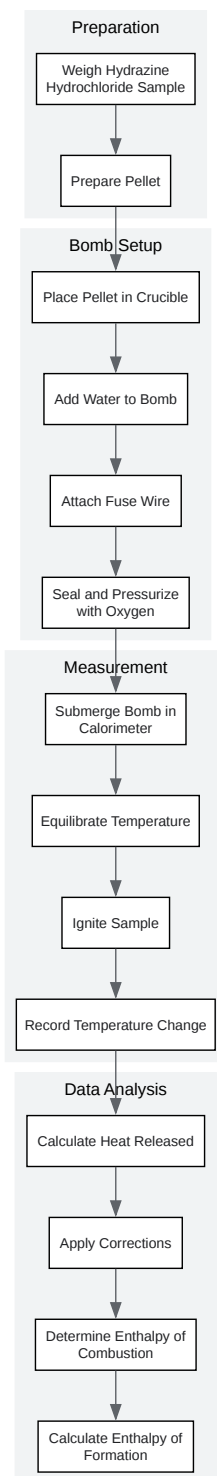
The determination of the thermodynamic properties of **hydrazine hydrochloride** would rely on well-established calorimetric techniques.

The standard enthalpy of formation ($\Delta_f H^\circ$) of solid **hydrazine hydrochloride** can be determined using bomb calorimetry to measure the enthalpy of combustion.

Experimental Workflow:

- **Sample Preparation:** A precisely weighed pellet of high-purity **hydrazine hydrochloride** is prepared.
- **Bomb Setup:** The pellet is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb." A small, known amount of water is added to the bomb to ensure that the final products are in their standard states. A fuse wire is connected to electrodes within the bomb and placed in contact with the sample.
- **Pressurization:** The bomb is sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm).
- **Calorimeter Assembly:** The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after the combustion until a steady final temperature is reached.
- **Analysis:** The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter and its heat capacity (which is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid). Corrections are made for the heat of ignition and the formation of any side products (e.g., nitric acid from the nitrogen in the sample).
- **Calculation of $\Delta_f H^\circ$:** The standard enthalpy of combustion is calculated from the experimental data. Using Hess's law and the known standard enthalpies of formation of the combustion products ($N_2(g)$, $H_2O(l)$, and $HCl(aq)$), the standard enthalpy of formation of **hydrazine hydrochloride** can be determined.

Workflow for Bomb Calorimetry



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Caption: Workflow for determining the enthalpy of formation via bomb calorimetry.

Differential Scanning Calorimetry (DSC) is a versatile technique for measuring the heat capacity of a substance as a function of temperature and for studying phase transitions.

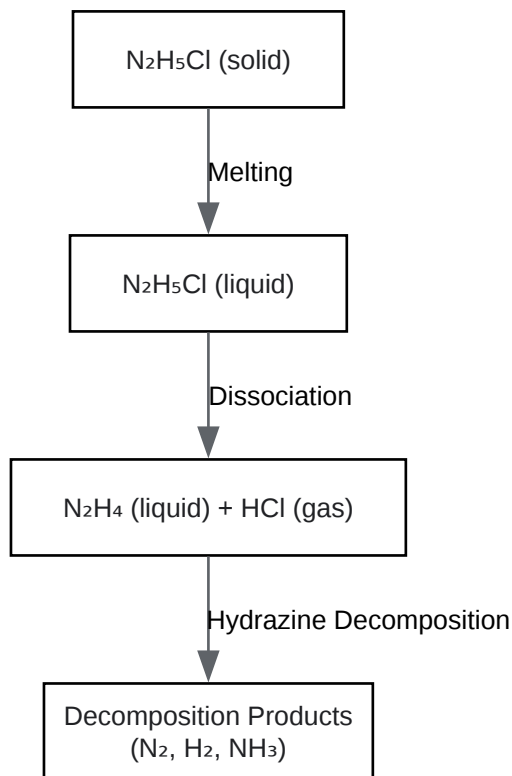
Experimental Protocol:

- **Sample Preparation:** A small, accurately weighed amount of **hydrazine hydrochloride** (typically 5-10 mg) is hermetically sealed in an aluminum or gold-plated pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which usually involves a heating ramp at a constant rate (e.g., 10 °C/min) over the desired temperature range.
- **Data Acquisition:** The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.
- **Heat Capacity Calculation:** The heat capacity of the sample is determined by comparing its heat flow signal to that of a standard material with a known heat capacity (e.g., sapphire) measured under the same conditions.
- **Phase Transition Analysis:** Any phase transitions, such as melting or solid-solid transitions, will appear as endothermic or exothermic peaks on the DSC thermogram. The temperature of the peak onset provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Thermal Decomposition Pathway

Based on studies of hydrazinium salts, the thermal decomposition of **hydrazine hydrochloride** in the molten state is believed to proceed through an initial dissociation into hydrazine and hydrogen chloride.[3] The subsequent decomposition is then driven by the decomposition of hydrazine.

Thermal Decomposition of Hydrazine Hydrochloride



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Caption: Proposed thermal decomposition pathway of **hydrazine hydrochloride**.

The decomposition of hydrazine itself can follow several pathways, leading to the formation of nitrogen, hydrogen, and ammonia. The relative amounts of these products depend on factors such as temperature, pressure, and the presence of catalysts.

Gibbs Free Energy and Spontaneity

The Gibbs free energy of formation ($\Delta_f G^\circ$) determines the spontaneity of the formation of a compound from its constituent elements under standard conditions. A negative value indicates a spontaneous process. While an experimental value for solid **hydrazine hydrochloride** is not available, it can be estimated using the Gibbs-Helmholtz equation if the enthalpy and entropy of formation are known:

$$\Delta fG^\circ = \Delta fH^\circ - T\Delta S^\circ$$

Given the estimated negative enthalpy of formation, it is likely that the formation of **hydrazine hydrochloride** is a spontaneous process.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of **hydrazine hydrochloride**. While direct experimental data remains limited, a comprehensive understanding can be achieved through the analysis of related compounds, theoretical considerations, and the application of standard experimental techniques like bomb calorimetry and DSC. The information presented here serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound, enabling better process design, safety assessment, and prediction of its chemical behavior. Further experimental investigation is highly encouraged to refine the estimated thermodynamic values presented in this guide.

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References

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